(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)methanol (5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)methanol
Brand Name: Vulcanchem
CAS No.: 2098015-91-7
VCID: VC3160734
InChI: InChI=1S/C11H12N2OS/c14-7-13-11(8-1-2-8)5-10(12-13)9-3-4-15-6-9/h3-6,8,14H,1-2,7H2
SMILES: C1CC1C2=CC(=NN2CO)C3=CSC=C3
Molecular Formula: C11H12N2OS
Molecular Weight: 220.29 g/mol

(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)methanol

CAS No.: 2098015-91-7

Cat. No.: VC3160734

Molecular Formula: C11H12N2OS

Molecular Weight: 220.29 g/mol

* For research use only. Not for human or veterinary use.

(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)methanol - 2098015-91-7

Specification

CAS No. 2098015-91-7
Molecular Formula C11H12N2OS
Molecular Weight 220.29 g/mol
IUPAC Name (5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)methanol
Standard InChI InChI=1S/C11H12N2OS/c14-7-13-11(8-1-2-8)5-10(12-13)9-3-4-15-6-9/h3-6,8,14H,1-2,7H2
Standard InChI Key HTUMPCRRSAGYLB-UHFFFAOYSA-N
SMILES C1CC1C2=CC(=NN2CO)C3=CSC=C3
Canonical SMILES C1CC1C2=CC(=NN2CO)C3=CSC=C3

Introduction

(5-Cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)methanol is a complex organic compound featuring a cyclopropyl group, a thiophene ring, and a pyrazole ring. This compound is of interest in various scientific fields due to its unique molecular structure and potential applications in medicinal chemistry. The compound is closely related to other derivatives that have shown promising biological activities, including anticancer and antimicrobial properties.

Synthesis and Chemical Reactions

The synthesis of (5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)methanol typically involves multiple steps, starting from basic organic building blocks. Cross-coupling reactions, such as Suzuki or Stille coupling, can be used to introduce the thiophene ring into the pyrazole structure. These reactions are crucial for forming complex organic compounds with specific functionalities.

Synthesis Steps

  • Starting Materials: The synthesis often begins with simple organic compounds that can be transformed into the desired pyrazole structure.

  • Ring Formation: The pyrazole ring is formed through a series of reactions involving nitrogen and carbon sources.

  • Substitution Reactions: The cyclopropyl and thiophene groups are introduced through substitution reactions.

  • Final Modification: The methanol group is attached to complete the compound.

Biological Activities and Potential Applications

Compounds similar to (5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)methanol have shown significant biological activities. The presence of the thiophene and pyrazole rings suggests potential interactions with biological targets such as enzymes and receptors involved in cancer progression and microbial resistance. In vitro studies on related compounds have demonstrated promising results in inhibiting the growth of various cancer cell lines, suggesting potential cytotoxic properties against tumor cells.

Potential Applications Table

ApplicationDescription
AnticancerPotential cytotoxic effects against cancer cells.
AntimicrobialPossible interactions with microbial targets to inhibit growth.
Medicinal ChemistryUsed as a building block for more complex therapeutic agents.

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